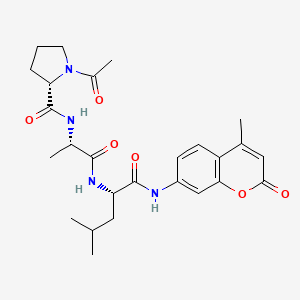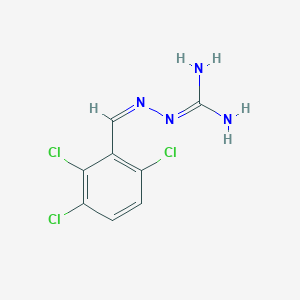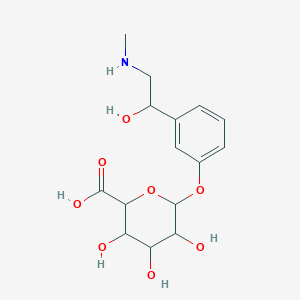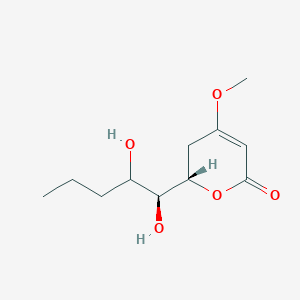
7-Hydroxy pestalotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy pestalotin is a secondary metabolite derived from the fungal genus Pestalotiopsis. This compound is known for its unique structural features and potential bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy pestalotin typically involves the use of specific fungal strains of the Pestalotiopsis genus. The compound can be isolated from the culture broth of these fungi through a series of extraction and purification steps. The exact synthetic routes and reaction conditions can vary depending on the specific strain and the desired yield. Common methods include fermentation followed by solvent extraction and chromatographic purification .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists, particularly through the optimization of fermentation processes and the use of bioreactors. Advances in biotechnology and metabolic engineering could further enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy pestalotin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated or carboxylated derivatives, while reduction can produce simpler alcohols or alkanes .
Applications De Recherche Scientifique
7-Hydroxy pestalotin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying fungal secondary metabolites and their biosynthesis.
Biology: The compound is used to investigate the ecological roles of endophytic fungi and their interactions with host plants.
Medicine: Preliminary studies suggest potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of biotechnological applications, such as enzyme production and bioremediation
Mécanisme D'action
The exact mechanism of action of 7-Hydroxy pestalotin is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Pestalotiotone A and B: These compounds share structural similarities with 7-Hydroxy pestalotin and are also derived from the Pestalotiopsis genus.
Pestallic Acid A: Another compound with a unique core ring system, similar to this compound
Uniqueness: this compound stands out due to its specific hydroxylation pattern and the presence of a methoxy groupCompared to other similar compounds, this compound may offer unique advantages in terms of its bioactivity and ease of synthesis .
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1 |
Clé InChI |
YLHOHANRUSKHKO-PCFYAGROSA-N |
SMILES isomérique |
CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O |
SMILES canonique |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


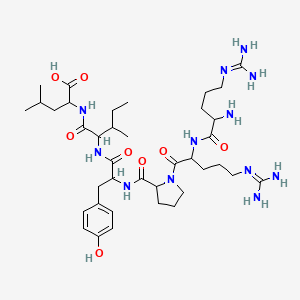
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)


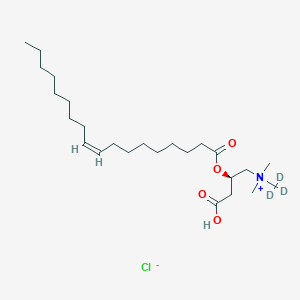

![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
